3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is an organic compound with the molecular formula C10H13BClNO2. This compound features a boron atom bonded to a phenyl ring that is substituted with a chlorine atom and a pyrrolidinyl group. It is classified as a boronic acid derivative, which makes it significant in various fields of chemistry due to its unique structural features and reactivity. The compound is primarily utilized as a building block in organic synthesis, particularly in the formation of complex molecules through reactions such as Suzuki-Miyaura cross-coupling, which is essential for creating carbon-carbon bonds in organic compounds.
The synthesis of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid typically involves several key steps:
The molecular structure of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid can be described as follows:
The compound's structure allows it to participate in various chemical reactions, particularly those involving carbon-carbon bond formation.
3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is primarily involved in:
The mechanism of action for 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid primarily revolves around its role in Suzuki-Miyaura cross-coupling reactions:
The physical and chemical properties of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid are crucial for its applications:
These properties enable its use in various synthetic applications .
3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid has several notable applications:
The synthesis of 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid (C₁₀H₁₃BClNO₂; MW 225.48 g/mol) [1] [7] typically follows sequential functionalization strategies. A common approach involves:
Table 1: Comparative Synthetic Routes
| Route Sequence | Key Reagents | Overall Yield | Major Challenge |
|---|---|---|---|
| Halogenation → Boronation → Amination | B₂Pin₂, Pd(dppf)Cl₂; Pyrrolidine, CuI | 62% | Protodeboronation during amination |
| Amination → Halogenation → Boronation | Pyrrolidine, Pd₂(dba)₃; NCS; B(OMe)₃ | 70% | Regiocontrol during chlorination |
| Boronic acid protection → Amination | Pinacol, Pd-catalyst; Pyrrolidine | 68% | Extra deprotection step |
Palladium-catalyzed reactions are indispensable for constructing the compound’s arylboronic core. Key methodologies include:
Table 2: Palladium Catalysts for Key Steps
| Reaction Type | Optimal Catalyst | Temperature | Yield | Byproducts |
|---|---|---|---|---|
| Pyrrolidine coupling | Pd₂(dba)₃/XPhos | 100°C | 89% | <3% diarylation |
| Miyaura borylation | PdCl₂(dppf) | 80°C | 78% | 7% homocoupling |
| Reductive amination | Pd/C, H₂ | 50°C | 92% | Negligible |
The pyrrolidine group exerts dual electronic and steric effects enabling precise regiocontrol:
Microwave irradiation dramatically accelerates key steps while improving yields:
This compound’s boronic acid moiety presents significant handling hurdles:
Table 3: Stability and Purification Profile
| Parameter | Conditions | Outcome | Mitigation Strategy |
|---|---|---|---|
| Thermal stability | >80°C in solution | Boroxine formation | Reaction temps ≤60°C |
| Aqueous solubility | pH 7.0 | 3.2 mg/mL | Use THF/water 1:1 for reactions |
| Silica interaction | EtOAc/hexane | Esterification (~15%) | Neutral Al₂O₃ purification |
| Storage stability | 25°C, air | 50% degradation in 7 days | Argon packing, desiccants |
Table 4: Key Identifiers for 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic Acid
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-chloro-5-(pyrrolidin-1-yl)phenylboronic acid | [1] [3] |
| CAS Number | 1402238-28-1 | [7] |
| Molecular Formula | C₁₀H₁₃BClNO₂ | [1] [7] |
| InChI Key | DUNHVJDDMIGSQO-UHFFFAOYSA-N | [1] [3] |
| SMILES | B(C1=CC(=CC(=C1)Cl)N2CCCC2)(O)O | [5] [7] |
| Molecular Weight | 225.48 g/mol | [1] [3] [5] |
| Purity | ≥96% (HPLC) | [1] [3] |
| Hazard Statements | H319 (causes eye irritation) | [1] [3] |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4